9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
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Overview
Description
9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[87002,7012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione is a complex organic compound with a unique structure This compound is characterized by its tetrazatetracyclic core, which is a rare and intriguing feature in organic chemistry
Preparation Methods
The synthesis of 9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the tetrazatetracyclic core, followed by the introduction of the methyl, methoxy, and phenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazatetracyclic core can interact with biological macromolecules, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but may include binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione stands out due to its unique tetrazatetracyclic core. Similar compounds include:
- 4,6,13,15-tetramethyl-9-phenyl-1,4,6,8,10,11,13,15-octazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),8,12(17)-triene-3,5,14,16-tetrone
- N-(3-methoxypropyl)-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C28H24N4O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione |
InChI |
InChI=1S/C28H24N4O3/c1-17-6-5-7-18(14-17)16-35-20-12-10-19(11-13-20)21-15-24(33)30-26-25(21)27(34)31(2)28-29-22-8-3-4-9-23(22)32(26)28/h3-14,21H,15-16H2,1-2H3,(H,30,33) |
InChI Key |
GCRRQTDLMFGBON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3CC(=O)NC4=C3C(=O)N(C5=NC6=CC=CC=C6N45)C |
Origin of Product |
United States |
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